
Spectroscopic Profile of 3-Bromothiophene-2-
carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromothiophene-2-carbonitrile

Cat. No.: B099437 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromothiophene-2-carbonitrile (CAS No. 18791-98-5), a key intermediate in pharmaceutical

and materials science research. This document is intended for researchers, scientists, and

drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the

experimental protocols for these analyses.

Spectroscopic Data Summary
The structural elucidation of 3-Bromothiophene-2-carbonitrile is supported by a combination

of spectroscopic techniques. The data presented herein has been compiled from various

sources to provide a complete analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of directly available experimental NMR data for 3-Bromothiophene-2-
carbonitrile in the searched literature, the following data for the closely related compound, 3-

bromothiophene, is provided for comparative purposes. The presence of the electron-

withdrawing nitrile group at the C2 position in 3-Bromothiophene-2-carbonitrile is expected to

induce downfield shifts for the adjacent protons and carbons.

Table 1: ¹H NMR Spectral Data of 3-Bromothiophene in CDCl₃[1]
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Proton Chemical Shift (δ, ppm)

H2 ~7.28

H4 ~7.06

H5 ~7.28

Table 2: ¹³C NMR Spectral Data of 3-Bromothiophene in CDCl₃[1]

Carbon Chemical Shift (δ, ppm)

C2 122.9

C3 110.1

C4 129.0

C5 126.0

Infrared (IR) Spectroscopy
The following table summarizes the key absorption bands observed in the Fourier-transform

infrared (FTIR) spectrum of 3-Bromothiophene-2-carbonitrile. The presence of the nitrile and

the substituted thiophene ring are the most characteristic features.

Table 3: Key FT-IR Absorption Bands of 3-Bromothiophene-2-carbonitrile

Wavenumber (cm⁻¹) Functional Group Assignment

~2225 C≡N (Nitrile) stretching

~3100 Aromatic C-H stretching

~1520, ~1420 C=C (Thiophene ring) stretching

~830 C-H out-of-plane bending

~740 C-S stretching
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Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of 3-Bromothiophene-2-carbonitrile.

The presence of bromine is readily identified by the characteristic isotopic pattern in the mass

spectrum.

Table 4: Mass Spectrometry Data for 3-Bromothiophene-2-carbonitrile

m/z (amu) Interpretation

187 Molecular ion peak [M]⁺ (with ⁷⁹Br isotope)

189 Molecular ion peak [M+2]⁺ (with ⁸¹Br isotope)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Bromothiophene-2-carbonitrile is

dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz

or higher.

A sufficient number of scans (typically 16-32) are acquired to obtain a good signal-to-noise

ratio.

The data is processed by Fourier transformation of the free induction decay (FID),

followed by phase and baseline correction.

¹³C NMR Spectroscopy:
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The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a

corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each

unique carbon atom.

A larger number of scans is typically required (1024 or more) due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 3-Bromothiophene-2-carbonitrile is finely

ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture

is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for

Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed

directly on the ATR crystal.

Data Acquisition:

An FT-IR spectrometer is used to record the spectrum.

A background spectrum of the KBr pellet holder or the empty ATR crystal is recorded first.

The sample is then placed in the spectrometer, and the spectrum is recorded, typically

over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3-Bromothiophene-2-carbonitrile in a volatile

organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the

mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) is a common method for this type of molecule. In this

process, the sample is bombarded with a high-energy electron beam, causing the formation

of a molecular ion and various fragment ions.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum that shows the relative intensity of the ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of 3-
Bromothiophene-2-carbonitrile using the described spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b099437?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_H_and_C_NMR_Analysis_of_3_Substituted_Thiophenes.pdf
https://www.benchchem.com/product/b099437#spectroscopic-data-for-3-bromothiophene-2-carbonitrile-nmr-ir-ms
https://www.benchchem.com/product/b099437#spectroscopic-data-for-3-bromothiophene-2-carbonitrile-nmr-ir-ms
https://www.benchchem.com/product/b099437#spectroscopic-data-for-3-bromothiophene-2-carbonitrile-nmr-ir-ms
https://www.benchchem.com/product/b099437#spectroscopic-data-for-3-bromothiophene-2-carbonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099437?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

